N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide
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Overview
Description
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide is a complex organic compound that features a piperazine ring, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide typically involves multiple steps. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and parallel synthesis can also be employed to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea: A multi-tyrosine kinase inhibitor.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C21H33N3O |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H33N3O/c1-3-23-13-15-24(16-14-23)21(11-5-4-6-12-21)17-22-20(25)19-9-7-18(2)8-10-19/h7-10H,3-6,11-17H2,1-2H3,(H,22,25) |
InChI Key |
JYRIPMXRMMSSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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